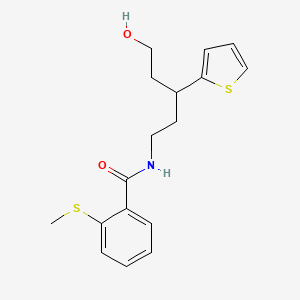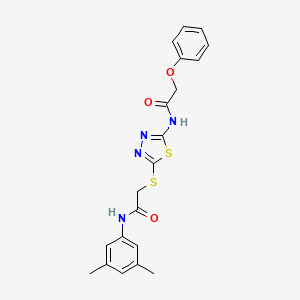![molecular formula C25H25N5O4 B2583930 2-[1-甲基-9-(2-甲基苯基)-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基]乙酸苄酯 CAS No. 877617-22-6](/img/no-structure.png)
2-[1-甲基-9-(2-甲基苯基)-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基]乙酸苄酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C25H25N5O4 and its molecular weight is 459.506. The purity is usually 95%.
BenchChem offers high-quality benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学性质
研究一直专注于设计和合成具有显著生物活性的化合物。例如,MGCD0103 等化合物是一种口服活性组蛋白脱乙酰酶抑制剂,已显示出作为抗癌药物的潜力,突出了此类分子在治疗应用中的潜力 (Zhou et al., 2008)。另一项研究详细介绍了吡啶并[1,2-a]嘧啶-4-酮衍生物的合成,作为选择性醛糖还原酶抑制剂,还表现出抗氧化活性,表明嘧啶衍生物在药物设计中的多功能性 (La Motta et al., 2007)。
生物学评价
新化合物的生物学评价是发现潜在治疗剂的关键步骤。例如,合成和评估来自查耳酮的 4-噻唑烷酮和 2-氮杂环丁酮衍生物的抗菌和抗真菌活性揭示了新型抗菌剂 (Patel & Patel, 2017)。这强调了合成和测试新化合物对它们对抗各种疾病的潜力的重要性。
潜在治疗应用
从嘧啶和相关衍生物开发新型治疗剂由于其广泛的生物活性仍然是研究的重点。例如,一些新的香豆素衍生物的合成和生物学评价以了解其抗菌活性,证明了基于这些化学框架寻找新治疗方法的持续努力 (Al-Haiza et al., 2003)。
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one with ethyl bromoacetate followed by benzyl esterification of the resulting product.", "Starting Materials": [ "2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one", "ethyl bromoacetate", "benzyl alcohol", "potassium carbonate", "dimethylformamide", "chloroform", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-amino-6-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-one (1.0 g, 3.6 mmol) and potassium carbonate (1.2 g, 8.6 mmol) in dimethylformamide (10 mL) and stir at room temperature for 30 minutes.", "Step 2: Add ethyl bromoacetate (0.6 mL, 4.3 mmol) dropwise to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with chloroform (3 x 50 mL).", "Step 4: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in benzyl alcohol (10 mL) and add sodium hydroxide (0.2 g, 5.0 mmol).", "Step 6: Heat the reaction mixture at 80°C for 24 hours.", "Step 7: Cool the reaction mixture to room temperature and pour into water (50 mL).", "Step 8: Extract the mixture with chloroform (3 x 50 mL), combine the organic layers, dry over sodium sulfate, and evaporate the solvent under reduced pressure to obtain a white solid.", "Step 9: Purify the white solid by column chromatography to obtain benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate as a white solid (yield: 60%)." ] } | |
CAS 编号 |
877617-22-6 |
分子式 |
C25H25N5O4 |
分子量 |
459.506 |
IUPAC 名称 |
benzyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |
InChI |
InChI=1S/C25H25N5O4/c1-17-9-6-7-12-19(17)28-13-8-14-29-21-22(26-24(28)29)27(2)25(33)30(23(21)32)15-20(31)34-16-18-10-4-3-5-11-18/h3-7,9-12H,8,13-16H2,1-2H3 |
InChI 键 |
AWPBTVIJDKKUFX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[[3-(2,2-dimethyloxan-4-yl)-4-phenylbutyl]amino]methyl]-N,N-dimethylaniline;dihydrochloride](/img/structure/B2583847.png)
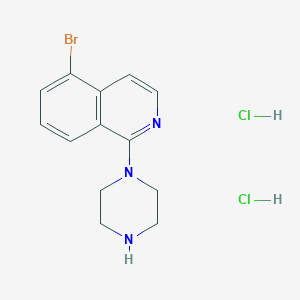

![1-(tert-butyl)-4-(1-(4-(4-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2583852.png)
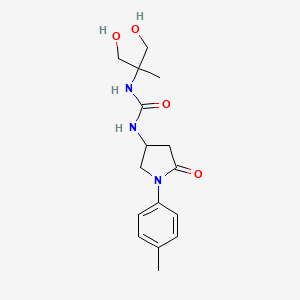
![{2-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2583854.png)
![1-[(2S,3As,7aS)-2-phenyl-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridin-4-yl]-2-chloropropan-1-one](/img/structure/B2583857.png)
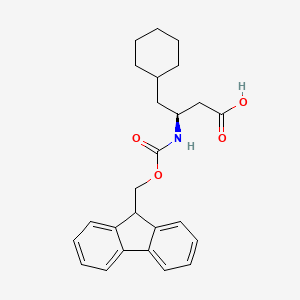
![4-{[3-(2-chloro-6-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]methyl}benzenesulfonamide](/img/structure/B2583861.png)
![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)
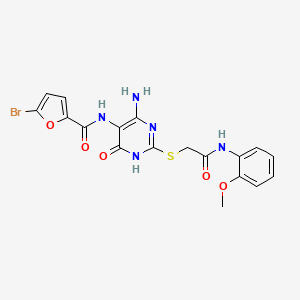
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2583866.png)
